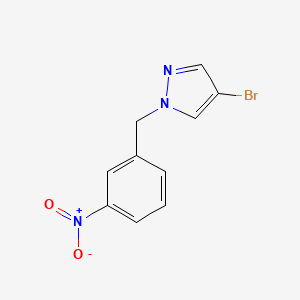![molecular formula C17H26N2O3S B5814398 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of sulfonyl derivatives of piperazine compounds, including those similar to “1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine”, involves various chemical reactions aimed at introducing sulfonyl and acyl groups to the piperazine moiety. These synthetic routes often involve nucleophilic substitution reactions, coupling with sulfonyl chlorides, or reactions with acylating agents to produce a wide range of derivatives with potential biological activities (Khan et al., 2019).
Molecular Structure Analysis The molecular structure of sulfonyl piperazine derivatives is characterized by the presence of a piperazine ring, which may exhibit different conformations, such as chair or boat forms, depending on the substituents attached to it. These structures have been elucidated through techniques like X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule (Naveen et al., 2015).
Chemical Reactions and Properties The chemical reactivity of “this compound” and similar compounds typically involves reactions at the sulfonyl and piperazine groups. These reactions can include further substitutions, additions, or modifications that can alter the biological activity and physical properties of the molecules. Studies have shown that these compounds can participate in various reactions leading to the formation of new derivatives with enhanced properties (Savaliya et al., 2009).
Physical Properties Analysis The physical properties of sulfonyl piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties are significantly influenced by the nature of the substituents on the piperazine ring and the sulfonyl group. For example, hydrophobic substituents can decrease solubility in water, while polar groups can enhance it, affecting the compound's bioavailability and application potential (Yan & Gao, 2000).
Chemical Properties Analysis The chemical properties of “this compound” derivatives, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of the piperazine nitrogen atoms, and the stability of the sulfonyl group, are essential for understanding their mechanism of action, potential applications, and synthesis of further derivatives. These properties are determined by both the electronic effects of the substituents and the molecular structure of the compound (Abbasi et al., 2019).
Propiedades
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)11-17(20)18-7-9-19(10-8-18)23(21,22)16-6-5-14(3)15(4)12-16/h5-6,12-13H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJRVVBQVFXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
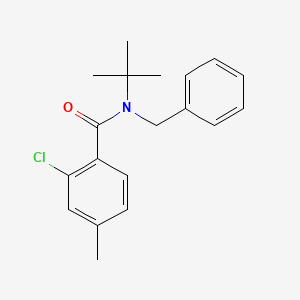
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
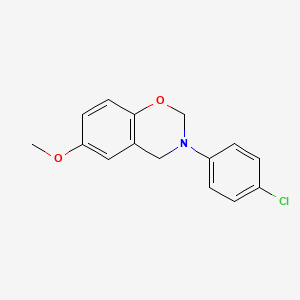
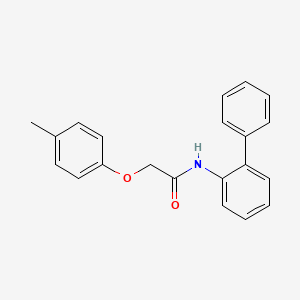

![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
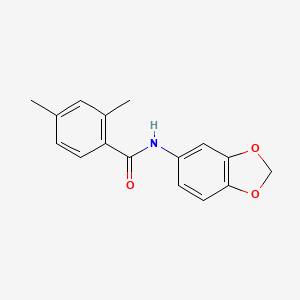

![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)


